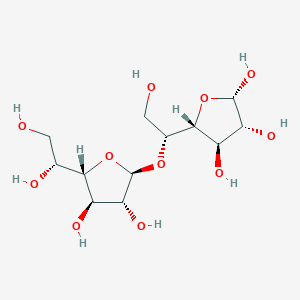
Linoleamid
Übersicht
Beschreibung
Linoleamide, also known as 9,12-Octadecadienamide or Linoleic acid amide, is a member of the fatty amides class. Fatty amides are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. Linoleamide is practically insoluble in water and is relatively neutral . It has been studied for its potential biological activities, including its role as a hypocholesteremic agent .
Wissenschaftliche Forschungsanwendungen
Medizin: This compound wurde auf seine hypocholesterinämischen Wirkungen untersucht und zeigt Potenzial als cholesterinsenkendes Mittel.
Industrie: this compound wird in der Formulierung verschiedener Industrieprodukte verwendet, darunter Schmierstoffe und Tenside.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch verschiedene Mechanismen. Es moduliert die intrazelluläre Calciumhomöostase, indem es bestimmte Calcium-ATPasen hemmt, wie z. B. die Golgi-Sekretionsweg-Calcium-ATPase (SPCA2) und die Sarkoplasmatische/Endoplasmatische Retikulum-Calcium-ATPase (SERCA)-Pumpen-Isoformen . Darüber hinaus wirkt this compound als Inhibitor der Fettsäureamidhydrolase, der die Freisetzung von Neurotransmittern modulieren und analgetische, entzündungshemmende oder neuroprotektive Wirkungen hervorrufen kann .
Wirkmechanismus
Target of Action
Linoleamide, a primary fatty acid amide derived from linoleic acid , has been identified as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endocannabinoids in the nervous system . By inhibiting FAAH, linoleamide can potentially modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
Linoleamide interacts with FAAH in a time-dependent and dose-dependent manner . The mechanism of inhibition is most likely irreversible or slowly reversible . This interaction results in the inhibition of FAAH’s enzymatic activity, leading to an increase in the concentration of endocannabinoids .
Biochemical Pathways
The primary biochemical pathway affected by linoleamide is the endocannabinoid system. Endocannabinoids, such as anandamide or arachidonoylethanolamide (AEA), are synthesized when needed to regulate the release of other neurotransmitters . By inhibiting FAAH, linoleamide prevents the degradation of endocannabinoids, thereby enhancing their effects .
Pharmacokinetics
It is known that linoleamide is a lipophilic compound , suggesting that it may have good bioavailability
Result of Action
The inhibition of FAAH by linoleamide leads to an increase in the concentration of endocannabinoids . This can result in various physiological effects, depending on the specific endocannabinoid and its function. For example, increased levels of endocannabinoids can lead to analgesic, anti-inflammatory, or neuroprotective effects .
Biochemische Analyse
Biochemical Properties
Linoleamide is prominent in biochemical research, especially in studies concerning lipid signaling pathways and cellular communication . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions.
Cellular Effects
Linoleamide modulates intracellular Ca2+ homeostasis, influencing cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism, thereby affecting various types of cells and cellular processes.
Molecular Mechanism
At the molecular level, Linoleamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to inhibit SPCA2, a Golgi secretory pathway Ca2±ATPase that transports ions of Ca2+ and Mn2+ .
Metabolic Pathways
Linoleamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Linoleamide within cells and tissues are complex processes that involve interactions with transporters or binding proteins. These processes can affect its localization or accumulation .
Vorbereitungsmethoden
Linoleamid kann mit verschiedenen Methoden synthetisiert werden. Eine der bequemsten Methoden beinhaltet die Verwendung von Dicyclohexylcarbodiimid, einem Reagenz, das häufig in der Peptidchemie verwendet wird . Diese Methode ermöglicht die Synthese von N-substituierten Linoleamiden. Die allgemeine Syntheseroute beinhaltet die Reaktion von Linolsäure mit einem Amin in Gegenwart von Dicyclohexylcarbodiimid, um das entsprechende Amid zu bilden. Industrielle Produktionsmethoden können variieren, aber sie beinhalten typischerweise ähnliche Reaktionsbedingungen und Reagenzien, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Linoleamid unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid. Beispielsweise kann die Oxidation von this compound zur Bildung von Hydroperoxiden führen, die sich weiter zu Aldehyden und anderen Produkten zersetzen können . Reduktionsreaktionen können this compound in sein entsprechendes Amin umwandeln. Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Linoleamidmolekül einführen, was zur Bildung verschiedener Derivate führt.
Vergleich Mit ähnlichen Verbindungen
Linoleamid kann mit anderen Fettsäureamiden verglichen werden, wie zum Beispiel:
- N-Isopropyl-Linoleamid
- N-Cyclohexyl-Linoleamid (Clinolamide)
- N,N-Diphenyl-Linoleamid
- N,N-Methylcyclohexyl-Linoleamid
- N-Linoleoylpyrrolidin
- N-(α-Methylbenzyl)-Linoleamid (AC-223)
Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in ihren Substituenten, was ihre biologischen Aktivitäten und chemischen Eigenschaften beeinflussen kann . Beispielsweise hat N-Cyclohexyl-Linoleamid (Clinolamide) signifikante cholesterinsenkende Wirkungen gezeigt, ähnlich wie this compound . Das Vorhandensein verschiedener Substituenten kann zu Variationen in ihrer Wirksamkeit und ihrem Wirkmechanismus führen.
Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen ist. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Untersuchungsobjekt in den Bereichen Chemie, Biologie, Medizin und Industrie.
Eigenschaften
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIHQZFZMWZOJV-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042098 | |
| Record name | Linoleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-01-7, 3072-13-7 | |
| Record name | Linoleamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3999-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linoleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12-Octadecadienamide, (9Z,12Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Linoleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9Z,12Z)-octadeca-9,12-dien-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINOLEAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5340S2UXSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Linoleamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)


![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)




![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)
